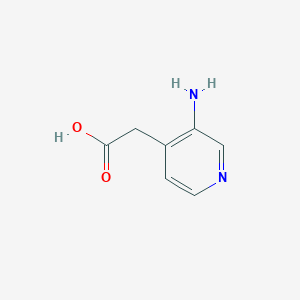
2-(3-aminopyridin-4-yl)acetic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(3-aminopyridin-4-yl)acetic Acid” is a chemical compound with the molecular formula C8H10N2O2. It is a derivative of pyridine and has been identified in various databases such as PubChem .
Synthesis Analysis
Aminopyridines, which include “this compound”, have been extensively studied due to their interesting biological activities . They exist in three isomeric forms: 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine . The synthesis of these compounds involves various methods, including the Chichibabin amination .
Chemical Reactions Analysis
Aminopyridines, including “this compound”, can form complexes with metals . These complexes are often insoluble in water, hexane, acetone, and ethyl acetate but soluble in DMSO, DMF, and acetic acid . The solubility is a result of the interaction between the hydrogen ion in the complexes and the oxygen atom in the solvent that results in the formation of a hydrogen bond .
科学的研究の応用
Synthesis and Structural Studies
(Chui et al., 2004) discuss the preparation of acetic acids derived from 2-aminopyridines, focusing on molecular conformations in solution and crystal form. This indicates its relevance in the study of chemical structures and reactions.
Reactivity and Chemical Interactions
(Asadi et al., 2021) explore the reactivity of 2-aminopyridine in the presence of aryl glyoxals or aryl aldehydes, highlighting its potential in the synthesis of various chemical compounds.
Interaction with Other Chemicals
(Inuzuka & Fujimoto, 1992) conducted molecular orbital calculations to understand the interaction of 2-aminopyridine with formic acid, showing its significance in understanding chemical interactions and processes.
Potential in Anticancer Research
(Temple et al., 1983) discuss the use of aminopyridine derivatives in the synthesis of compounds that were tested for anticancer properties, suggesting its application in medicinal chemistry.
Role in Synthesis of Novel Compounds
(Petz et al., 2019) report the synthesis of new acetic acid derivatives, where 2-aminopyridine derivatives play a crucial role, indicating its utility in creating new chemical entities.
Use in Fluorescent Chemosensors
(Shylaja et al., 2020) highlight the development of a fluorescent chemosensor using a 2-aminopyridine derivative, showcasing its potential in analytical chemistry.
Application in Synthesis of Neurological Inhibitors
(Ji et al., 2012) describe the synthesis of 2-aminopyridinomethyl pyrrolidines, potent inhibitors of neuronal nitric oxide synthase, indicating its relevance in neuroscience and pharmacology.
将来の方向性
作用機序
Target of Action
It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that 2-(3-aminopyridin-4-yl)acetic Acid may also interact with various cellular targets.
Mode of Action
It’s known that similar compounds can form π-π t-shaped interactions with amino acid residues . This could be a possible interaction mechanism for this compound with its targets, leading to changes in cellular processes.
Biochemical Pathways
Similar compounds have been found to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also influence multiple biochemical pathways and their downstream effects.
Pharmacokinetics
The search results mention terms like “lipophilicity” and "water solubility" , which are key factors influencing a compound’s pharmacokinetics and bioavailability.
Result of Action
Based on the potential biological activities of similar compounds , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.
生化学分析
Biochemical Properties
2-(3-aminopyridin-4-yl)acetic acid plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. This compound interacts with several enzymes, including p38α mitogen-activated protein kinase, which is involved in cellular responses to stress and inflammation . The interaction between this compound and p38α mitogen-activated protein kinase is characterized by competitive inhibition, where the compound binds to the active site of the enzyme, preventing substrate access and subsequent phosphorylation events. Additionally, this compound interacts with other proteins and biomolecules, influencing various cellular processes.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the mitogen-activated protein kinase pathway, leading to altered gene expression and cellular responses to external stimuli . In addition, this compound impacts cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of metabolic intermediates.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active sites of target enzymes, such as p38α mitogen-activated protein kinase, leading to competitive inhibition . This binding prevents the enzyme from interacting with its natural substrates, thereby modulating downstream signaling pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, resulting in altered cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability, degradation, and long-term impact on cellular function. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of signaling pathways and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as anti-inflammatory and analgesic properties . At higher doses, it may cause toxic or adverse effects, including cellular toxicity and metabolic disturbances. Threshold effects have been observed, where the compound’s efficacy and safety profile change significantly with varying dosages.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further participate in biochemical reactions . These metabolic pathways influence the compound’s overall activity and its impact on metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be actively transported across cellular membranes by specific transporters, facilitating its accumulation in target tissues . Additionally, binding proteins may influence the compound’s localization and distribution within cells, affecting its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the cytoplasm or other organelles, where it can modulate enzymatic activities and cellular processes.
特性
IUPAC Name |
2-(3-aminopyridin-4-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c8-6-4-9-2-1-5(6)3-7(10)11/h1-2,4H,3,8H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJNSNLGAFDATPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1CC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30467945 |
Source


|
| Record name | 2-(3-aminopyridin-4-yl)acetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30467945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
878483-87-5 |
Source


|
| Record name | 2-(3-aminopyridin-4-yl)acetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30467945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-1-ethanone](/img/structure/B1313256.png)
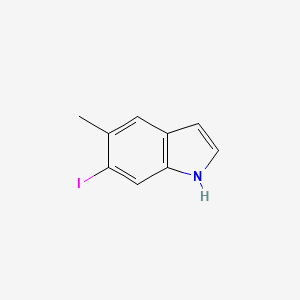
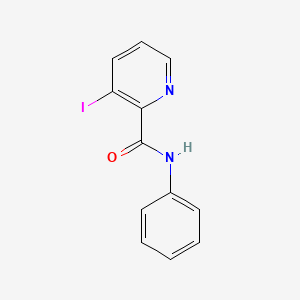

![(R)-(2,2'-Dimethoxy-[1,1'-binaphthalene]-3,3'-diyl)diboronic acid](/img/structure/B1313267.png)
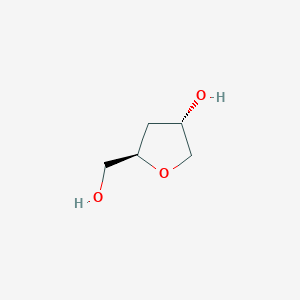
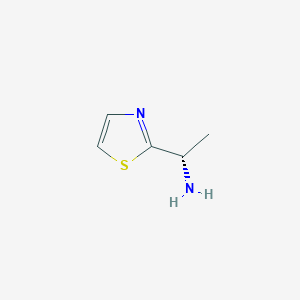
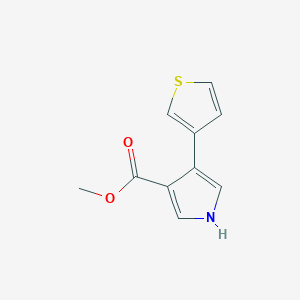
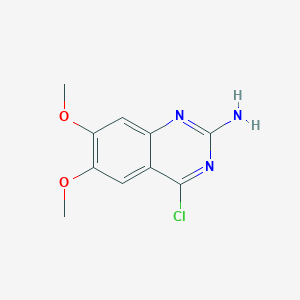
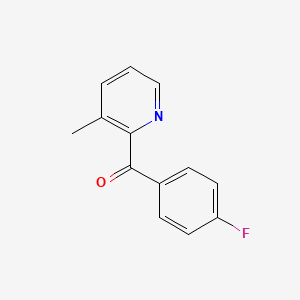
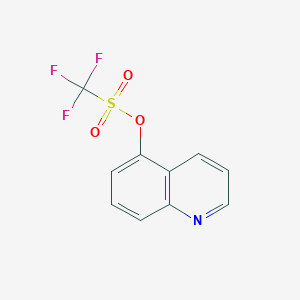

![1-Heptanol, 7-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-](/img/structure/B1313293.png)
![3,4-Dihydro-2H-benzo[b][1,4]oxazin-7-amine](/img/structure/B1313297.png)
